molecular formula C9H17NO5S B12324632 2-Acetamido-3-(3,4-dihydroxybutylsulfanyl)propanoic acid

2-Acetamido-3-(3,4-dihydroxybutylsulfanyl)propanoic acid

Cat. No.: B12324632
M. Wt: 251.30 g/mol
InChI Key: VGJNEDFZFZCLSX-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetamido-3-(3,4-dihydroxybutylsulfanyl)propanoic acid typically involves the reaction of L-cysteine with 3,4-dihydroxybutanal under specific conditions. The reaction proceeds through the formation of a Schiff base intermediate, which is subsequently reduced to yield the final product . The reaction conditions often include the use of a reducing agent such as sodium borohydride and an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and concentration of reactants. Additionally, purification steps such as crystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Acetamido-3-(3,4-dihydroxybutylsulfanyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups in the 3,4-dihydroxybutyl moiety can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: The sulfur atom can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various alkyl or acyl derivatives.

Scientific Research Applications

2-Acetamido-3-(3,4-dihydroxybutylsulfanyl)propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can act as a reducing agent and antioxidant, protecting cells from oxidative stress.

    Medicine: It has potential therapeutic applications due to its antioxidant properties and ability to modulate enzyme activity.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Acetamido-3-(3,4-dihydroxybutylsulfanyl)propanoic acid involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also inhibit certain enzymes by binding to their active sites, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Acetamido-3-(3,4-dihydroxybutylsulfanyl)propanoic acid is unique due to its combination of a sulfur atom bonded to a 3,4-dihydroxybutyl group and an acetamido group. This structure imparts specific chemical and biological properties, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C9H17NO5S

Molecular Weight

251.30 g/mol

IUPAC Name

2-acetamido-3-(3,4-dihydroxybutylsulfanyl)propanoic acid

InChI

InChI=1S/C9H17NO5S/c1-6(12)10-8(9(14)15)5-16-3-2-7(13)4-11/h7-8,11,13H,2-5H2,1H3,(H,10,12)(H,14,15)

InChI Key

VGJNEDFZFZCLSX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(CSCCC(CO)O)C(=O)O

Origin of Product

United States

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